2-[13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid 2-[13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid 2-[13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid is a natural product found in Terminalia chebula with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC14540558
InChI: InChI=1S/C41H32O27/c42-15-1-10(2-16(43)26(15)51)35(56)62-9-22-31-33(66-36(57)11-3-17(44)27(52)18(45)4-11)34(41(63-22)68-37(58)12-5-19(46)28(53)20(47)6-12)67-38(59)13-7-21(48)29(54)32-25(13)24(30(55)40(61)65-32)14(8-23(49)50)39(60)64-31/h1-7,14,22,24,30-31,33-34,41-48,51-55H,8-9H2,(H,49,50)
SMILES:
Molecular Formula: C41H32O27
Molecular Weight: 956.7 g/mol

2-[13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid

CAS No.:

Cat. No.: VC14540558

Molecular Formula: C41H32O27

Molecular Weight: 956.7 g/mol

* For research use only. Not for human or veterinary use.

2-[13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid -

Specification

Molecular Formula C41H32O27
Molecular Weight 956.7 g/mol
IUPAC Name 2-[13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid
Standard InChI InChI=1S/C41H32O27/c42-15-1-10(2-16(43)26(15)51)35(56)62-9-22-31-33(66-36(57)11-3-17(44)27(52)18(45)4-11)34(41(63-22)68-37(58)12-5-19(46)28(53)20(47)6-12)67-38(59)13-7-21(48)29(54)32-25(13)24(30(55)40(61)65-32)14(8-23(49)50)39(60)64-31/h1-7,14,22,24,30-31,33-34,41-48,51-55H,8-9H2,(H,49,50)
Standard InChI Key YGVHOSGNOYKRIH-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O

Introduction

Chemical Structure and Molecular Properties

Tetracyclic Framework and Functional Groups

The compound’s backbone consists of a tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa ring system, which integrates four oxygen atoms into its polycyclic architecture. This framework is further decorated with three 3,4,5-trihydroxybenzoyl groups at positions 5, 7, and 21, contributing to its high molecular weight of 956.7 g/mol. The presence of multiple ester linkages (e.g., at C-5, C-7, and C-21) and a central acetic acid moiety at C-11 introduces both hydrophilicity and structural rigidity.

The stereochemical complexity of the molecule arises from its seven stereocenters, which are critical for its three-dimensional conformation and potential interactions with biological targets. Computational models suggest that the 3,4,5-trihydroxybenzoyl groups adopt a pseudo-axial orientation, enabling hydrogen bonding with solvent molecules or protein residues .

PropertyValue
Molecular FormulaC₄₁H₃₂O₂₇
Molecular Weight956.7 g/mol
IUPAC Name2-[13,17,18-Trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid
Canonical SMILESC1=C(C=C(C(=C1O)O)O)C(=O)OCC2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)O

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for this compound remain unpublished, but analogous structures exhibit distinct signals for aromatic protons (δ 6.8–7.2 ppm) and ester carbonyl carbons (δ 165–170 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular formula via a peak at m/z 956.7 ([M-H]⁻).

Synthetic Strategies and Challenges

Multi-Step Synthesis via Ring-Closing Metathesis

The synthesis of this compound begins with tetramic acid derivatives, which undergo sequential acylation and Wittig olefination to install the 3-(hepta-2,6-dienoyl) side chain . A pivotal step involves Grubbs type-II catalyst-mediated ring-closing metathesis (RCM) to form the macrocyclic core. This reaction proceeds with high E-selectivity, yielding the tetracyclic intermediate in 54–66% yield . Subsequent hydrogenation and deprotection steps introduce the acetic acid moiety and finalize the stereochemistry.

Key challenges include:

  • Low Yields in Macrocyclization: The RCM step suffers from competing oligomerization, necessitating dilute conditions (0.01 M) and slow reagent addition .

  • Stereochemical Control: Epimerization at C-11 and C-14 occurs during silyl enol ether formation, requiring chiral auxiliaries or asymmetric catalysis.

  • Purification Difficulties: The compound’s polarity complicates chromatographic separation, often necessitating countercurrent distribution or preparative HPLC .

Alternative Routes via Tetramic Acid Rearrangement

Recent efforts have explored rearranging tetramic acid precursors to bypass the metathesis step. For example, 4-O-acylation of tetramate 14 with 6-heptenoic acid generates a keto-ester intermediate, which undergoes Claisen condensation to form the tetracyclic skeleton. While this route avoids transition-metal catalysts, it introduces regioselectivity issues during the condensation step.

Biological Activity and Mechanism of Action

Hypothesized Tubulin Interaction

Though direct studies are lacking, structural analogs such as 1,2-bis[(3,4,5-trihydroxybenzoyl)oxy]benzene exhibit tubulin polymerization inhibition by binding to the colchicine site . Molecular docking simulations suggest that the 3,4,5-trihydroxybenzoyl groups of the subject compound interact with β-tubulin’s T7 loop via hydrogen bonds, while the tetracyclic core occupies the hydrophobic pocket near α-tubulin’s B-ring . This dual binding mode could disrupt microtubule dynamics, analogous to combretastatin A-4 derivatives .

Challenges in Pharmaceutical Development

Poor Bioavailability

The compound’s high molecular weight (956.7 g/mol) and excessive hydrogen-bond donors (12 OH groups) limit intestinal absorption. Prodrug strategies, such as peracetylation or glycosylation, are under investigation to improve membrane permeability.

Metabolic Instability

Phase II metabolism studies in hepatocytes reveal rapid glucuronidation of the phenolic hydroxyls, with a half-life of <15 minutes . Structural modifications to block metabolically vulnerable sites (e.g., replacing C-17 OH with fluorine) are being explored.

Future Directions and Research Opportunities

Targeted Synthesis of Simplified Analogues

Fragment-based approaches aim to retain bioactivity while reducing complexity. For instance, truncating the tetracyclic core to a bicyclic system and replacing two 3,4,5-trihydroxybenzoyl groups with methoxy substituents has yielded analogues with improved solubility (log P = 1.2 vs. -0.8 for the parent compound).

Exploration of Anticancer Efficacy

Preliminary screens against the NCI-60 panel are warranted to identify sensitive cancer types. Given the structural resemblance to tubulin inhibitors, triple-negative breast cancer (MDA-MB-231) and ovarian cancer (SK-OV-3) lines are priority targets .

Development of Enantioselective Catalysts

Asymmetric hydrogenation catalysts, such as Ir-(P-Phos) complexes, could enable enantioselective synthesis of the C-11 acetic acid moiety, avoiding costly chiral resolutions .

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